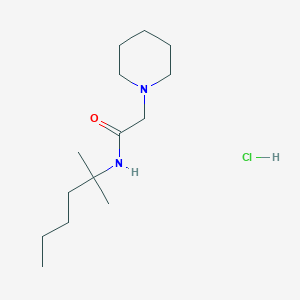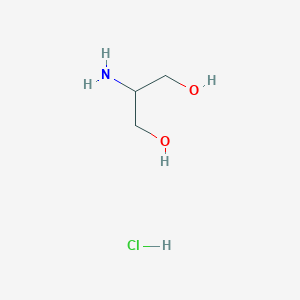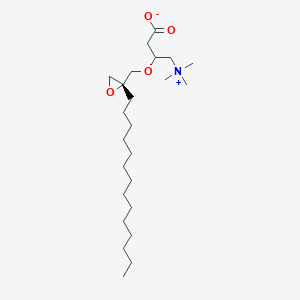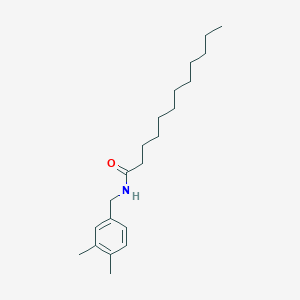
1-Piperidineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride is a chemical compound commonly known as DMAA (1,3-dimethylamylamine). It is a synthetic compound that has been used in various dietary supplements and pre-workout supplements due to its stimulant properties. DMAA has been the subject of scientific research for many years due to its potential benefits and limitations in various applications.
Mechanism Of Action
DMAA acts as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. It works by increasing the release of norepinephrine, dopamine, and other neurotransmitters in the brain. This results in increased energy levels, improved focus and concentration, and a decrease in appetite.
Biochemical And Physiological Effects
DMAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiration rate. It has also been shown to increase the release of glucose and fatty acids into the bloodstream, which can provide energy for the body. DMAA has also been shown to increase the release of endorphins, which can improve mood and reduce pain.
Advantages And Limitations For Lab Experiments
DMAA has a number of advantages and limitations when used in lab experiments. Its stimulant properties make it useful in studies that require increased focus and concentration. It can also be used to increase energy levels in animal models. However, its potential side effects, such as increased heart rate and blood pressure, must be taken into consideration when using it in lab experiments.
Future Directions
There are a number of potential future directions for the study of DMAA. One area of research could be the development of new and improved synthesis methods for DMAA. Another area of research could be the study of its potential use in the treatment of ADHD and other neurological disorders. Additionally, more research is needed to fully understand the potential risks and benefits of DMAA when used in dietary supplements and pre-workout supplements.
Synthesis Methods
The synthesis of DMAA involves the reaction of 4-methylhexan-2-one with hydroxylamine to form 4-methylhexan-2-one oxime. This is then reacted with bromine to form 1-bromo-4-methylhexane, which is further reacted with piperidine to form 1-piperidinehexan-4-one. Finally, the reaction of 1-piperidinehexan-4-one with hydrochloric acid results in the formation of DMAA hydrochloride.
Scientific Research Applications
DMAA has been extensively studied for its potential use as a stimulant in various applications. It has been used in dietary supplements and pre-workout supplements due to its ability to increase energy levels, improve performance, and aid in weight loss. DMAA has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
CAS RN |
109310-43-2 |
|---|---|
Product Name |
1-Piperidineacetamide, N-(1,1-dimethylpentyl)-, hydrochloride |
Molecular Formula |
C14H29ClN2O |
Molecular Weight |
276.84 g/mol |
IUPAC Name |
N-(2-methylhexan-2-yl)-2-piperidin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C14H28N2O.ClH/c1-4-5-9-14(2,3)15-13(17)12-16-10-7-6-8-11-16;/h4-12H2,1-3H3,(H,15,17);1H |
InChI Key |
DNCLZYVCDJLCKQ-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)NC(=O)CN1CCCCC1.Cl |
Canonical SMILES |
CCCCC(C)(C)NC(=O)CN1CCCCC1.Cl |
Other CAS RN |
109310-43-2 |
synonyms |
N-(2-methylhexan-2-yl)-2-(1-piperidyl)acetamide hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(Toluene-4-sulfonyl)-p-tolyl-amino]-propionic acid](/img/structure/B27019.png)



![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)





![2-[[2-[[4-Amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B27033.png)

